2-(叔丁氧羰基)苯硼酸二缩甲醛缩酮酯

描述

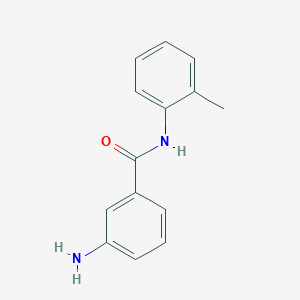

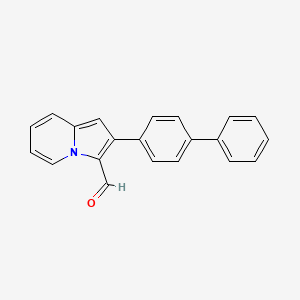

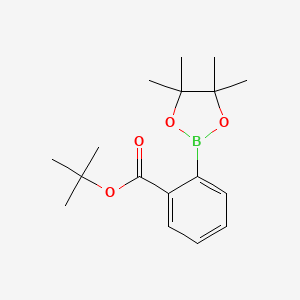

The compound "2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester" is a chemical derivative of phenylboronic acid, which is modified with a tert-butoxycarbonyl (Boc) protective group and a pinacol ester. This modification is significant in synthetic chemistry, particularly in the preparation of tert-butyl esters, which are valuable intermediates in the synthesis of various organic compounds, including pharmaceuticals and peptides .

Synthesis Analysis

The synthesis of tert-butyl esters, such as "2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester," can be achieved through a palladium-catalyzed cross-coupling reaction. This process involves the reaction of boronic acids or boronic acid pinacol esters with di-t-butyl dicarbonate in the presence of a palladium acetate and triphenylphosphine catalyst system, using dioxane as a solvent. The method has been shown to produce high yields, up to 94%, and is applicable to a wide range of substrates, including benzenes, pyridines, and quinolines .

Molecular Structure Analysis

While the specific molecular structure analysis of "2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester" is not detailed in the provided papers, the general structure would consist of a phenyl group linked to a boronic acid moiety, which is further modified by the addition of a tert-butoxycarbonyl protective group and a pinacol ester. This structure is significant as it allows for the boronic acid to participate in chemical reactions while the Boc group protects the amino functionality .

Chemical Reactions Analysis

The tert-butoxycarbonyl group is a common protecting group for amines in organic synthesis. In the context of boronic acids, this group can be used to protect the amine while the boronic acid moiety undergoes further chemical transformations. For example, the orthogonally protected boronic acid analog of aspartic acid was synthesized by alkylation of a protected glycine derivative with pinacol (chloromethyl)boronate, demonstrating the versatility of boronic acid esters in peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester" are not explicitly discussed in the provided papers. However, the properties of phenylboronic acid esters in general, such as solubility, stability, and reactivity, are influenced by the substituents on the phenyl ring and the nature of the ester group. For instance, the steric bulk of the tert-butoxycarbonyl group can affect the solubility and reactivity of the compound. Additionally, the pinacol ester is known to stabilize the boronic acid, making it more resistant to hydrolysis and oxidation, which is beneficial for its use in various chemical reactions .

科学研究应用

叔丁酸酯的合成:该化合物用于利用乙酸钯和三苯膦作为催化剂体系,由硼酸或硼酸二缩甲醛缩酮酯合成叔丁酸酯,产率高达 94% (李等人,2014 年).

磷光性质:这种化合物等简单的芳基硼酸酯在室温下固态时表现出磷光。值得注意的是,磷光有机分子通常需要重原子和/或羰基才能有效产生三重激发态 (庄司等人,2017 年).

亲核加成和亲电截获:它参与生成 α-苯基硼基碳负离子,这些碳负离子通过硼-维蒂希序列与羰基反应 (Fernández & González, 2022).

水解敏感性:苯基硼酸二缩甲醛缩酮酯(包括该化合物)对水解敏感,尤其是在生理 pH 值下。这对于考虑它们的药理应用非常重要 (Achilli 等人,2013 年).

H2O2 可裂解聚合物的合成:该化合物用于合成 H2O2 可裂解的聚(酯酰胺),表明在 H2O2 响应型递送载体中具有潜在应用 (崔等人,2017 年).

溶解度研究:已经通过实验确定了苯硼酸及其环状酯(包括该化合物)在各种有机溶剂中的溶解度,为其在不同溶剂中的应用提供了重要信息 (Leszczyński 等人,2020 年).

铃木偶联反应:它用于铃木交叉偶联反应以合成对称三联苯,突出了其在有机合成中的作用 (Chaumeil 等人,2002 年).

叔丁酸酯合成催化剂:该化合物是通过叔丁氧羰基化合成叔丁酸酯的关键试剂,展示了其在合成有机化学中的多功能性 (Ghosh 等人,2015 年).

安全和危害

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Aquatic Chronic 4 according to hazard classifications . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

未来方向

The future directions in the study of boronic acids and their derivatives, including 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester, involve extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs . The protodeboronation of pinacol boronic esters, a valuable but unknown transformation, is one area that needs further exploration .

属性

IUPAC Name |

tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO4/c1-15(2,3)20-14(19)12-10-8-9-11-13(12)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIQEOUMTWQOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402581 | |

| Record name | 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester | |

CAS RN |

956229-69-9 | |

| Record name | 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tert-Butoxycarbonyl)phenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-acetyl-6-[2-(dimethylamino)vinyl]-2(1H)-pyridinone](/img/structure/B1275438.png)